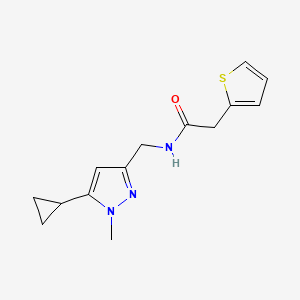

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-17-13(10-4-5-10)7-11(16-17)9-15-14(18)8-12-3-2-6-19-12/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXMTCMSEPSADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)CC2=CC=CS2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, structure, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄OS |

| Molecular Weight | 342.42 g/mol |

| CAS Number | 1795304-63-0 |

| Structural Features | Contains a pyrazole ring and a thiophene moiety |

This compound is believed to exhibit its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as selective inhibitors of enzymes such as monoamine oxidase B (MAO-B), which plays a crucial role in neurotransmitter metabolism .

- Modulation of Signaling Pathways : Pyrazole derivatives are known to influence pathways related to inflammation and cancer progression, potentially acting as modulators in these processes.

- Interaction with Biological Targets : The presence of specific functional groups allows this compound to interact with various receptors and enzymes, enhancing its pharmacological profile.

1. Antioxidant Activity

Research indicates that pyrazole derivatives can exhibit significant antioxidant properties, which may help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

2. Neuroprotective Effects

Studies have suggested that compounds structurally similar to this compound can improve cognitive functions and memory retention in rodent models, indicating potential applications in treating neurodegenerative diseases .

3. Anti-inflammatory Properties

The compound may also demonstrate anti-inflammatory effects, which are essential for treating conditions characterized by chronic inflammation. This activity is often linked to the inhibition of cyclooxygenase enzymes.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

Case Study 1: MAO-B Inhibition

A study on related pyrazole derivatives revealed that certain compounds exhibited high selectivity towards MAO-B with IC50 values ranging from 29 to 56 nM. These findings underscore the potential of pyrazole-based compounds in developing treatments for neurological disorders .

Case Study 2: Memory Enhancement

In vivo experiments demonstrated that specific pyrazole derivatives improved memory in rodents subjected to contextual fear conditioning models, suggesting a promising avenue for cognitive enhancement therapies .

Scientific Research Applications

Anticancer Properties

Preliminary studies suggest that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide exhibits promising anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, which is crucial for cancer treatment.

- Cell Cycle Arrest : Studies have shown that it can halt the cell cycle at specific phases, preventing cancer cells from dividing and proliferating.

| Study | Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Study A | A549 (Lung) | 70% inhibition | |

| Study B | MCF7 (Breast) | 65% inhibition | |

| Study C | HT1080 (Fibrosarcoma) | 75% inhibition |

Antimicrobial Activity

The compound also shows potential antimicrobial properties against various pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria has been evaluated in several studies:

- Minimum Inhibitory Concentration (MIC) : Related compounds demonstrated MIC values comparable to established antibiotics.

- Mechanism of Action : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 128 | |

| Escherichia coli | 256 | |

| Pseudomonas aeruginosa | 512 |

Case Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of this compound on various cancer cell lines. The results indicated significant cytotoxicity, particularly in lung and breast cancer models, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant strains. The findings revealed that it exhibited notable activity against resistant Staphylococcus aureus strains, outperforming several conventional antibiotics.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the pyrazole moiety through cyclization reactions.

- Introduction of the thiophene group via electrophilic substitution.

- Final acetamide formation through amide coupling reactions.

These reactions require specific conditions, such as controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Q & A

What are the optimal synthetic routes for preparing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide, and how can reaction yields be maximized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Cyclopropane introduction : Alkylation of pyrazole precursors with cyclopropane derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Thiophene coupling : Thiophene-2-ylacetic acid is activated via chloroacetyl chloride or EDCI/HOBt coupling reagents, followed by amidation with the pyrazole-methylamine intermediate .

- Yield optimization : Use anhydrous solvents, controlled temperature (20–25°C for amidation), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Reported yields range from 45–68% for analogous acetamides .

Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

A combination of techniques is critical:

- 1H NMR : Verify substituent integration (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, thiophene protons at δ 6.8–7.4 ppm) and methyl groups on pyrazole (δ 3.2–3.5 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~319) and rule out side products .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .

- IR spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .

How can computational methods predict the biological activity of this compound, and what are their limitations?

Answer:

- PASS program : Predicts antimicrobial or anticancer potential by comparing structural motifs to known bioactive compounds (e.g., thiophene and pyrazole moieties correlate with kinase inhibition) .

- Molecular docking : Assess binding affinity to targets like EGFR or COX-2 using AutoDock Vina; focus on hydrogen bonding with acetamide groups and π-π stacking with thiophene .

- Limitations : False positives may arise due to conformational flexibility or solvent effects not modeled in silico. Experimental validation (e.g., enzyme assays) is essential .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Multi-technique cross-validation : Discrepancies in NMR integration (e.g., overlapping peaks) can be resolved via 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- X-ray crystallography : Definitive structural confirmation, particularly for stereochemical ambiguities (e.g., cyclopropyl orientation) .

- Repetition under controlled conditions : Ensure anhydrous synthesis to avoid hydrolysis byproducts that skew LC-MS results .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Answer:

- Core modifications : Replace cyclopropyl with isopropyl ( ) or vary thiophene substituents (e.g., bromination at C5) to enhance lipophilicity .

- Amide linker alternatives : Substitute acetamide with sulfonamide or urea to modulate hydrogen-bonding capacity .

- In vitro testing : Screen derivatives against bacterial (e.g., Staphylococcus aureus) or cancer cell lines (e.g., MCF-7) with dose-response assays (IC₅₀ calculations) .

What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

- Low solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation .

- Polymorphism : Screen crystallization conditions (temperature, solvent ratios) to isolate the most stable form .

- Crystal packing issues : Introduce halogen substituents (e.g., Cl or Br on thiophene) to enhance π-stacking interactions .

How do solvent and temperature variations impact the stability of this compound during storage?

Answer:

- Hydrolysis risk : Store in anhydrous DMSO or ethanol at –20°C to prevent acetamide degradation .

- Light sensitivity : Thiophene moieties degrade under UV; use amber vials and inert atmospheres (N₂ or Ar) .

- Stability assays : Monitor via HPLC every 3 months; degradation products (e.g., free thiophene acid) should remain <5% .

What are the key considerations for scaling up synthesis while maintaining reproducibility?

Answer:

- Process optimization : Replace column chromatography with recrystallization (ethanol/water) for cost-effective purification .

- Batch consistency : Use inline FTIR to monitor reaction progression and ensure intermediate purity .

- Safety protocols : Handle chloroacetyl chloride in fume hoods with rigorous quenching (e.g., ice-cold NaHCO₃) .

How can metabolomics studies identify potential off-target effects of this compound?

Answer:

- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH to generate Phase I metabolites; analyze via UPLC-QTOF .

- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

- Toxicity markers : Measure glutathione depletion or ROS generation in hepatocyte models .

What computational tools validate the electronic properties of this compound for material science applications?

Answer:

- DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set to map HOMO-LUMO gaps (~4.2 eV for thiophene derivatives) .

- Charge transfer analysis : Evaluate electron-withdrawing effects of acetamide groups on conductivity .

- Experimental corroboration : Compare with cyclic voltammetry data to confirm redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.